molecular formula C16H15N3O4 B11982362 N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide CAS No. 302910-70-9

N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11982362
CAS No.: 302910-70-9
M. Wt: 313.31 g/mol
InChI Key: QOTBYUYSXDBFEZ-GZTJUZNOSA-N
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Description

N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours until the reaction is complete, as confirmed by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to produce its biological effects. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide stands out due to its combination of the ethoxy and nitro functional groups, which may contribute to its unique biological activities and chemical reactivity

Properties

CAS No.

302910-70-9

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C16H15N3O4/c1-2-23-15-6-4-3-5-13(15)11-17-18-16(20)12-7-9-14(10-8-12)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-11+

InChI Key

QOTBYUYSXDBFEZ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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